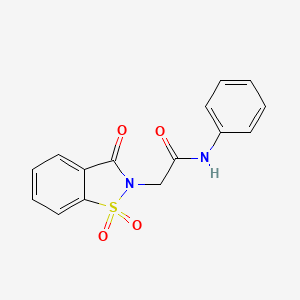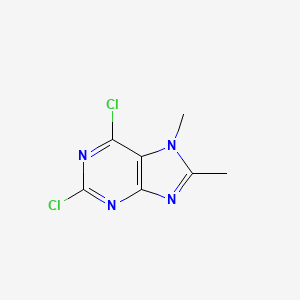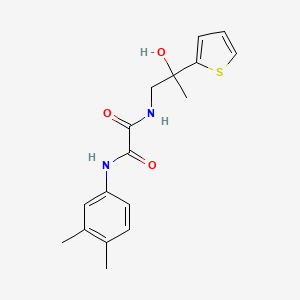
2-(benzylthio)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(benzylthio)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzothiazole and pyrazolyl groups, which are known for their potential in drug development due to their bioactivity.
Synthesis Analysis
The synthesis of related compounds involves the condensation reactions, as seen in the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, where 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene are condensed in ethanol . Similarly, novel acetamide derivatives have been synthesized by reacting imidazole derivatives with chloroacetamide compounds . These methods suggest that the synthesis of the compound would likely involve a multi-step process, potentially starting with a thiazole derivative and incorporating the pyrazolyl moiety through a suitable condensation or substitution reaction.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques, including elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques are crucial for verifying the identity and purity of synthesized compounds. The presence of benzothiazole and pyrazolyl groups in the compound of interest suggests that similar analytical methods would be employed to confirm its structure.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound "2-(benzylthio)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide". However, the bioactivity of similar compounds, such as the novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides, has been evaluated, showing inhibition effects on bacteria and algae . This suggests that the compound may also participate in biological interactions, potentially acting as an inhibitor for certain microorganisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, with pKa values determined for a series of acetamide derivatives . The acidity constants are important for understanding the behavior of these compounds in different pH environments, which is relevant for their potential use as drugs. The first protonation typically occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring . For the compound , similar studies would be needed to determine its acidity constants and other relevant physicochemical properties.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity
The chemical compound 2-(benzylthio)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide is utilized as a precursor in the synthesis of various heterocyclic compounds due to its versatile structure. Research shows its application in generating a wide range of heterocycles, including thiadiazoles, pyrazoles, and thiophenes, which have been evaluated for their insecticidal, antitumor, and antimicrobial activities. For instance, the synthesis and evaluation of heterocycles incorporating a thiadiazole moiety have shown effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Moreover, novel thiophene, pyrimidine, and pyrazole derivatives based on this structure have demonstrated promising antitumor activity, highlighting the compound's potential in medicinal chemistry (Albratty et al., 2017).
Antipsychotic Potential
The compound's derivatives have been explored for their antipsychotic properties without interacting with dopamine receptors, a common mechanism in clinically available antipsychotic agents. This unique feature suggests potential applications in developing new antipsychotic medications with possibly fewer side effects related to dopamine receptor interaction (Wise et al., 1987).
Structural Diversity in Drug Development
Its application extends to the generation of structurally diverse libraries through alkylation and ring closure reactions, contributing significantly to drug discovery and development processes. This structural diversity is crucial in identifying compounds with desired biological activities for various therapeutic areas (Roman, 2013).
Coordination Complexes and Antioxidant Activity
The compound's framework is also suitable for forming coordination complexes with metals, which have been studied for their antioxidant activities. Such complexes offer a new avenue for designing antioxidant agents, which are essential in combating oxidative stress-related diseases (Chkirate et al., 2019).
Cascade Reactions for Heterocycle Formation
Furthermore, its derivatives serve as starting materials for cascade reactions leading to the formation of various heterocycles. These reactions emphasize the compound's role in efficient and sustainable chemical synthesis, contributing to green chemistry by maximizing atom economy (Schmeyers & Kaupp, 2002).
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-14-10-15(2)23(22-14)19-21-17(12-26-19)8-9-20-18(24)13-25-11-16-6-4-3-5-7-16/h3-7,10,12H,8-9,11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUBRMMYNGHOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CSCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(4-Methoxyphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2530119.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2530121.png)
![5-chloro-9-(3,4-dimethoxyphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2530123.png)



![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)
![(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2530130.png)

![7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B2530137.png)
